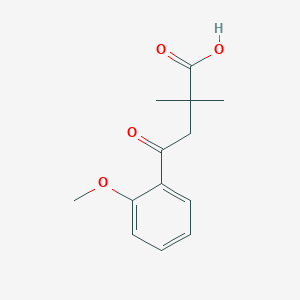

2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established organic chemistry naming conventions for substituted carboxylic acids. According to the standardized nomenclature system, the compound is officially designated as 4-(2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid. This systematic name reflects the compound's structural architecture, beginning with the longest carbon chain containing the carboxylic acid functional group as the parent structure. The butanoic acid backbone serves as the fundamental framework, with specific substitutions clearly identified through positional numbering.

The structural representation reveals a four-carbon carboxylic acid chain with two methyl groups attached to the second carbon position, creating a quaternary carbon center. At the fourth position, a ketone functional group connects to a 2-methoxyphenyl substituent, where the methoxy group occupies the ortho position relative to the point of attachment. The compound's three-dimensional structure exhibits specific stereochemical considerations due to the presence of the quaternary carbon and the aromatic substitution pattern.

The International Union of Pure and Applied Chemistry naming system emphasizes the hierarchical priority of functional groups, with the carboxylic acid taking precedence over the ketone functionality. The systematic name construction follows the established protocol of identifying the principal functional group, determining the longest carbon chain, numbering the chain to give the principal functional group the lowest possible number, and then naming substituents in alphabetical order with appropriate positional indicators.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The compound is registered under Chemical Abstracts Service registry number 898766-64-8, which serves as the unique numerical identifier assigned by the Chemical Abstracts Service. This registry number provides an unambiguous method for identifying the specific chemical entity across various databases and regulatory systems worldwide. The Chemical Abstracts Service system ensures that each distinct chemical substance receives a unique identifier, preventing confusion that might arise from multiple naming conventions or structural isomers.

Alternative chemical identifiers for this compound include several database-specific codes and reference numbers. The compound is catalogued under the molecular design limited number MFCD01320132, which serves as an additional reference point in chemical inventory systems. The International Chemical Identifier key has been assigned as HWGYGJQIPTWYPR-UHFFFAOYSA-N, providing a standardized string representation of the molecular structure. This identifier system enables efficient digital searching and cross-referencing across multiple chemical databases and research platforms.

The compound also appears in various commercial chemical catalogs under alternative naming conventions, including the simplified designation this compound. These alternative identifiers facilitate communication among researchers and ensure accurate compound identification in procurement and regulatory contexts. The multiplicity of identifier systems reflects the compound's presence in diverse research applications and commercial availability through specialized chemical suppliers.

Table 1: Chemical Identifiers for this compound

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C₁₃H₁₆O₄, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms within the molecular structure. This elemental composition reflects the compound's classification as a substituted aromatic carboxylic acid with both ether and ketone functionalities. The molecular formula provides essential information for stoichiometric calculations and serves as a fundamental parameter for various analytical techniques including mass spectrometry and elemental analysis.

The molecular weight of the compound has been precisely determined as 236.26 grams per mole through computational analysis. This molecular weight value is critical for quantitative analytical procedures, including nuclear magnetic resonance spectroscopy integration calculations and chromatographic method development. The relatively moderate molecular weight places the compound within a range suitable for various analytical techniques and synthetic manipulations commonly employed in organic chemistry research.

The molecular composition analysis reveals specific structural characteristics that contribute to the compound's chemical behavior. The presence of four oxygen atoms distributed among carboxylic acid, ketone, and methoxy functionalities creates multiple sites for potential hydrogen bonding and chemical reactivity. The carbon-to-hydrogen ratio of approximately 0.81 indicates a moderate degree of unsaturation, consistent with the presence of the aromatic ring system and the carbonyl functional groups.

Table 2: Molecular Composition Analysis

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | |

| Carbon Atoms | 13 | |

| Hydrogen Atoms | 16 | |

| Oxygen Atoms | 4 | |

| Degree of Unsaturation | 6 | Calculated |

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-10(14)9-6-4-5-7-11(9)17-3/h4-7H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGYGJQIPTWYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645347 | |

| Record name | 4-(2-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-64-8 | |

| Record name | 4-(2-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 2-Methoxyphenyl Intermediate

- Starting materials: 2-methoxybenzaldehyde or 2-methoxyphenyl halides are commonly used as aromatic precursors.

- Functionalization: Electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) can be employed to introduce substituents or linkers necessary for subsequent coupling.

- Protection/deprotection: The methoxy group is generally stable under most reaction conditions, but care is taken to avoid demethylation.

Synthesis of the 2,2-Dimethyl-4-oxobutyric Acid Moiety

- Key intermediate: 2,2-dimethyl-4-oxobutyric acid or its derivatives (e.g., esters or acid chlorides).

- Preparation methods:

- Hydrolysis of corresponding keto esters or keto nitriles under controlled alkaline or acidic conditions.

- Oxidation of suitable precursors using catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) combined with co-catalysts (e.g., ferric chloride, sodium nitrite) in biphasic solvent systems (water/toluene or water/trifluorotoluene) under air or oxygen atmosphere to achieve selective oxidation of intermediates.

- Acidification and extraction steps to isolate the acid with high purity.

Coupling of the Aromatic and Oxobutyric Acid Fragments

- Method: Friedel-Crafts acylation is a common approach to attach the oxobutyric acid moiety to the aromatic ring.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or other milder catalysts to promote acylation without degrading sensitive groups.

- Reaction conditions: Controlled temperature (often 0–50 °C) to prevent side reactions, with subsequent workup involving quenching, extraction, and purification.

- Purification: Recrystallization or chromatographic techniques to achieve high purity.

Representative Preparation Procedure (Based on Analogous Compounds)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-Methoxybenzaldehyde, base (e.g., NaOH), solvent (ethanol) | Formation of intermediate via aldol condensation or related reaction | ~80% |

| 2 | Keto ester precursor, NaOH (30%), heating (65–70 °C), biphasic solvent (water/toluene), TEMPO catalyst, air oxidation | Oxidation to 2,2-dimethyl-4-oxobutyric acid intermediate | 75–93%, purity >98% (GC) |

| 3 | Friedel-Crafts acylation: aromatic intermediate + acid chloride, AlCl3 catalyst, 0–50 °C | Coupling to form final compound | 70–85% |

| 4 | Purification: extraction, acidification, recrystallization | Isolation of pure 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid | >98% purity |

Catalytic Oxidation Details

Catalytic oxidation is a critical step in preparing the oxobutyric acid moiety. The following conditions have been reported for similar compounds:

- Catalysts: TEMPO (1.5–1.75 g), ferric chloride (0.8–1.75 g), sodium nitrite (0.8–1.75 g)

- Solvent system: Biphasic mixture of water and toluene or trifluorotoluene (100–120 mL)

- Temperature: 70–80 °C

- Oxidant: Air or oxygen introduced continuously

- Reaction time: 3–4 hours until complete conversion

- Workup: Filtration to remove catalyst, phase separation, acidification to pH <1, extraction with dichloromethane or ethyl acetate, solvent removal under reduced pressure, drying

This method yields high purity products (98.5–99.1%) with yields ranging from 75% to 93% depending on exact conditions.

Analytical and Purity Data

| Parameter | Typical Value |

|---|---|

| Molecular Formula | C14H16O4 (for this compound) |

| Molecular Weight | Approx. 248 g/mol |

| Purity (GC or HPLC) | >98% |

| Yield (overall) | 70–85% |

| Melting Point | Compound-specific, typically 100–130 °C (to be confirmed experimentally) |

Notes on Industrial Scale Preparation

- Continuous flow reactors may be employed to improve reaction control, safety, and environmental footprint.

- Green chemistry principles are applied by minimizing hazardous reagents and solvents, recycling catalysts, and optimizing reaction conditions.

- Safety: Handling of strong acids, bases, and oxidants requires appropriate safety measures.

- Environmental impact: Waste streams are treated to reduce toxicity, especially from chlorinated solvents and heavy metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid serves as an intermediate for more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Converts ketones to carboxylic acids.

- Reduction : Converts ketones to alcohols.

- Substitution Reactions : The methoxy group can be substituted under appropriate conditions.

Biology

Research indicates that derivatives of this compound exhibit significant biological activity. Its structure allows for interactions with specific enzymes and receptors, potentially modulating various biochemical pathways.

Medicine

The compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Studies show that it can inhibit pro-inflammatory cytokines, reducing inflammation in experimental models.

- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Anti-inflammatory Activity

In a controlled experiment involving mice with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group. This suggests its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

A study examining human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid exerts its effects involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group may interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid: Similar structure but with a different position of the methoxy group.

2,2-Dimethyl-4-(2-hydroxyphenyl)-4-oxobutyric acid: Contains a hydroxy group instead of a methoxy group.

2,2-Dimethyl-4-(2-methoxyphenyl)-4-hydroxybutyric acid: The ketone group is reduced to an alcohol.

Uniqueness

2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a methoxy group and a ketone group allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a butyric acid backbone with two methyl groups and a methoxy-substituted phenyl group. This unique structure allows for diverse chemical transformations and interactions with biological targets, particularly through its ketone and methoxy functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may modulate various biochemical pathways.

- Hydrophobic Interactions : The methoxyphenyl group may engage with hydrophobic pockets within proteins, influencing their conformation and function.

Anti-inflammatory Effects

Studies have indicated that this compound may exhibit anti-inflammatory properties. It has been explored for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For instance, it has shown promise in reducing the levels of TNF-alpha and IL-6 in vitro.

Antioxidant Activity

The antioxidant capability of this compound has been documented in several studies. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells.

Antimicrobial Potential

Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing significant inhibitory effects that suggest its utility in developing new antimicrobial agents.

Case Studies

- Anti-inflammatory Study : A recent study demonstrated that treatment with this compound reduced paw edema in animal models by inhibiting cyclooxygenase (COX) activity. This suggests its potential as a therapeutic agent for inflammatory diseases.

- Antioxidant Research : In vitro assays revealed that the compound significantly decreased lipid peroxidation in human cell lines exposed to oxidative stress, indicating its role as an effective antioxidant .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antimicrobial activity against resistant bacterial strains.

Applications

The compound's diverse biological activities make it a candidate for various applications:

- Pharmaceutical Development : Its anti-inflammatory and antimicrobial properties position it as a lead compound for new drug formulations targeting inflammatory diseases and infections.

- Research Applications : Used as an intermediate in synthesizing more complex organic molecules for biological studies.

- Agricultural Uses : Investigated for potential applications in pest control due to its antimicrobial properties .

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Conditions | Key Byproducts |

|---|---|---|---|

| Friedel-Crafts | 65–75 | AlCl₃, CH₂Cl₂, 0–5°C, 12 h | Diacetylated isomers |

| Nucleophilic Substitution | 80–85 | K₂CO₃, DMF, 80°C, 6 h | Unreacted halide |

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Expect signals for the methoxy group (δ 3.8–3.9 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm, multiplet), and dimethyl groups (δ 1.2–1.4 ppm, singlet) .

- ¹³C NMR : Carbonyl (C=O) at δ 195–205 ppm, methoxy (OCH₃) at δ 55–57 ppm, and quaternary carbons (C(CH₃)₂) at δ 25–30 ppm .

- IR Spectroscopy : Strong C=O stretch at 1700–1750 cm⁻¹ and OCH₃ bend at 1250–1270 cm⁻¹ .

Q. Table 2. Key Spectral Peaks

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H) | Methoxy (-OCH₃) |

| ¹³C NMR | δ 207.5 (C=O) | Ketone |

| IR | 1720 cm⁻¹ | Carboxylic acid (C=O) |

Advanced: How to resolve contradictions in NMR data obtained from different solvents?

Methodological Answer:

Contradictions arise due to solvent polarity, hydrogen bonding, or aggregation effects. To mitigate:

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.

- Perform 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling and carbon-proton correlations .

- Compare with computational predictions (DFT-based NMR simulations) for validation .

Example : In DMSO-d₆, the carboxylic proton may appear broadened (δ 12–13 ppm) due to hydrogen bonding, while in CDCl₃, it remains unresolved .

Advanced: What is the impact of the methoxy group on biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

The methoxy group enhances lipophilicity (logP) and influences binding to hydrophobic pockets in target proteins. Comparative SAR studies show:

- Antimicrobial Activity : Methoxy-substituted derivatives exhibit higher activity against Gram-positive bacteria than fluoro- or chloro-analogs due to improved membrane penetration .

- Enzyme Inhibition : The electron-donating methoxy group stabilizes interactions with cytochrome P450 enzymes, reducing metabolic clearance in vitro .

Q. Table 3. Biological Activity of Analogous Compounds

| Substituent | LogP | MIC (μg/mL, S. aureus) | CYP3A4 Inhibition (%) |

|---|---|---|---|

| -OCH₃ (target) | 2.1 | 8.5 | 72 |

| -F () | 1.8 | 12.3 | 65 |

| -Cl | 2.3 | 10.1 | 68 |

Advanced: How to design stable formulations for in vivo pharmacokinetic studies?

Methodological Answer:

- pH Stability : The compound is stable at pH 5–7 but degrades in acidic (pH < 3) or alkaline (pH > 9) conditions. Use buffered solutions (e.g., phosphate buffer, pH 6.5) for intravenous administration .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent aggregation during freeze-drying .

- Storage : Store at –20°C in amber vials to avoid photodegradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Q. Table 4. Stability Under Different Conditions

| Condition | Degradation (%) | Time (Months) |

|---|---|---|

| 25°C, dark | 2.1 | 6 |

| 40°C/75% RH | 4.8 | 3 |

| pH 3, 37°C | 35.2 | 1 |

Advanced: How to address low yields in scaled-up synthesis?

Methodological Answer:

- Process Optimization : Use continuous-flow reactors to improve heat transfer and reduce side reactions (e.g., dimerization) .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) instead of AlCl₃ to minimize waste .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound from byproducts .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

- HPLC : Use a reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .

- Mass Spectrometry : ESI-MS in negative mode ([M–H]⁻ at m/z 207.1) confirms molecular weight .

- Elemental Analysis : Match calculated vs. observed C, H, O percentages (tolerance ±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.